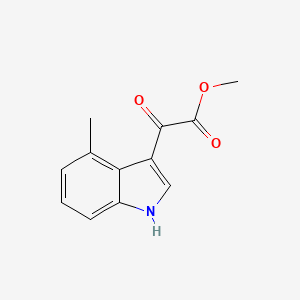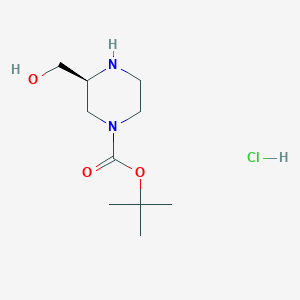
Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is a chemical compound that features a piperazine ring substituted with a tert-butyl group, a hydroxymethyl group, and a carboxylate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a tert-butylation reaction using tert-butyl chloride and a suitable base.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction using formaldehyde and a reducing agent.
Carboxylation: The carboxylate group is introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and strong bases.
Major Products Formed
Oxidation: Formation of Tert-butyl (S)-3-(carboxymethyl)piperazine-1-carboxylate hydrochloride.
Reduction: Formation of Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-methanol.
Substitution: Formation of various alkyl-substituted piperazine derivatives.
科学研究应用
Chemistry
Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals
Biology
In biological research, this compound is used as a building block for the synthesis of enzyme inhibitors and receptor modulators. Its piperazine ring is a common motif in many biologically active molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. It is investigated for its ability to interact with specific molecular targets, such as enzymes and receptors, to modulate their activity.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with enzymes and receptors, modulating their activity. The tert-butyl group provides steric hindrance, which can enhance the selectivity of the compound for its target. The hydroxymethyl and carboxylate groups can form hydrogen bonds with the target, stabilizing the interaction.
相似化合物的比较
Similar Compounds
- Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate
- Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-methanol
- Tert-butyl (S)-3-(carboxymethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is unique due to the presence of the hydrochloride salt, which can enhance its solubility and stability. The combination of the tert-butyl group, hydroxymethyl group, and carboxylate group provides a unique set of properties that can be exploited in various applications.
属性
分子式 |
C10H21ClN2O3 |
|---|---|
分子量 |
252.74 g/mol |
IUPAC 名称 |
tert-butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-4-11-8(6-12)7-13;/h8,11,13H,4-7H2,1-3H3;1H/t8-;/m0./s1 |
InChI 键 |
LSYNNDZVKFLQDE-QRPNPIFTSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)CO.Cl |
规范 SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



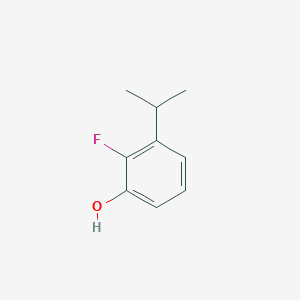


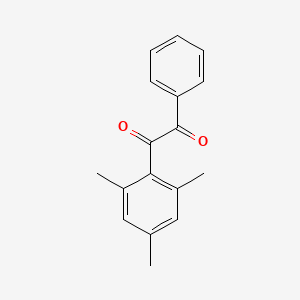
![4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine hydrochloride](/img/structure/B11722900.png)

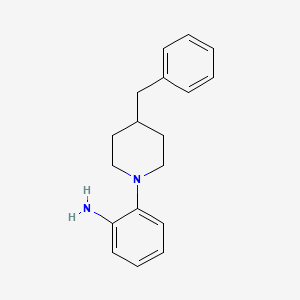
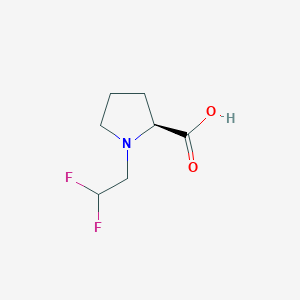
![4-Chloro-2-ethylfuro[3,2-d]pyrimidine](/img/structure/B11722919.png)

![1-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B11722931.png)
